![molecular formula C9H8N2O2 B3021814 1-Benzofuran-2-carbohydrazide CAS No. 42974-19-6](/img/structure/B3021814.png)
1-Benzofuran-2-carbohydrazide
Overview
Description
1-Benzofuran-2-carbohydrazide is a compound with a molecular weight of 176.17 . It is a solid powder at ambient temperature . It is also known by other names such as 2-(Hydrazinocarbonyl)-1-benzofuran, and 2-(Hydrazinocarbonyl)benzo[b]furan .
Synthesis Analysis
The compound 1-Benzofuran-2-carbohydrazide can be synthesized by refluxing carbohydrazide and isatin . Another method involves the transamidation procedure to products such as those in Scheme 2, which allows access to a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .Molecular Structure Analysis
In the asymmetric unit of the title benzofuran derivative, there are three crystallographically independent molecules, which are slightly twisted . The dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is 8.64 (11)° in one molecule, whereas the dihedral angles are 9.58 (11) and 6.89 (10)° in the other two molecules .Chemical Reactions Analysis
Benzofuran compounds have been found to have a wide range of biological and pharmacological applications . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis
1-Benzofuran-2-carbohydrazide is a solid powder at ambient temperature . It has a molecular weight of 176.17 .Scientific Research Applications
Anticancer Therapeutic Potential
Benzofuran scaffolds, which include “1-Benzofuran-2-carbohydrazide”, have shown significant potential in anticancer therapy . These compounds have demonstrated extraordinary inhibitory potency against various human cancer cell lines . For instance, 1-(benzofuran-3-yl)-1 H-1,2,3-triazole derivatives have shown antiproliferative activities against cancer cell lines such as HCT116, HeLa, HepG2, and A549 .
Antibacterial Activity
Furan derivatives, including benzofuran compounds, have been recognized for their antibacterial activity . These compounds can be effective against both gram-positive and gram-negative bacteria . The development of new antimicrobial compounds with distinct mechanisms of action is crucial due to the rise in drug resistance to clinically utilized anti-infectives .
Improvement of Clinical and Therapeutic Effectiveness
The coupling of benzofuran with other groups, such as pyrazoles and trifluoromethyl, can improve the clinical and therapeutic effectiveness of a drug . This can be particularly useful when the drug has some undesirable properties that hinder its clinical usefulness .
Inactivation of Serine-Threonine Kinase (AKT) Signaling Pathway
Some benzofuran derivatives have been found to successfully inactivate the serine-threonine kinase (AKT) signaling pathway . This can inhibit the replication of cancerous cells, leading to a mitotic catastrophe .
Synthesis of Heterocycles
Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .
Development of Promising Compounds
The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers . Some substituted benzofurans have shown dramatic anticancer activities .
Safety And Hazards
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this field will bring innovative pharmaceutical developments with a considerable spectrum of use .
properties
IUPAC Name |
1-benzofuran-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUDUCVHYKSSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332837 | |
Record name | 1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-carbohydrazide | |
CAS RN |
5545-86-8 | |
Record name | 1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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